molecular formula C15H16F2N4O2 B2449329 1-(2,6-difluorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea CAS No. 1797552-14-7

1-(2,6-difluorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea

Cat. No.: B2449329
CAS No.: 1797552-14-7
M. Wt: 322.316
InChI Key: ZXVDEGPFMRBUHP-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a difluorophenyl group, a tetrahydropyran ring, and a pyrazolyl urea moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Tetrahydropyran Group: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the tetrahydropyran moiety.

    Coupling with Difluorophenyl Isocyanate: The final step involves the coupling of the pyrazole-tetrahydropyran intermediate with 2,6-difluorophenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the difluorophenyl or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Difluorophenyl)-3-(1H-pyrazol-4-yl)urea: Lacks the tetrahydropyran ring, which may affect its biological activity and solubility.

    1-(2,6-Difluorophenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)urea: Lacks the pyrazole ring, which may influence its binding affinity and specificity.

Uniqueness

1-(2,6-Difluorophenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the tetrahydropyran and pyrazole rings, along with the difluorophenyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[1-(oxan-4-yl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N4O2/c16-12-2-1-3-13(17)14(12)20-15(22)19-10-8-18-21(9-10)11-4-6-23-7-5-11/h1-3,8-9,11H,4-7H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVDEGPFMRBUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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